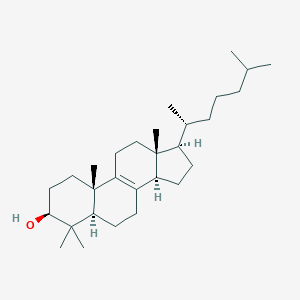

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Eukaryotic and Prokaryotic Organisms

Relevance in Bacterial Sterol Synthesis Research

While sterol synthesis is a well-known process in eukaryotes, its occurrence in bacteria is less common and often involves different or abbreviated pathways. biorxiv.orgnih.govpnas.org Some bacteria are known to produce simpler sterols like lanosterol, and in some cases, intermediates found in the cholesterol biosynthesis pathway. nih.govresearchgate.net However, based on available scientific literature, a direct role or significant focus on this compound in bacterial sterol synthesis research is not extensively documented. The research on bacterial sterol synthesis has highlighted the presence of other intermediates, but specific investigation into this compound within bacterial systems remains limited.

Broader Significance in Biochemical and Medical Research

In contrast to its limited profile in bacterial studies, this compound holds more significance in biochemical and medical research, primarily concerning mammalian metabolism. It has been identified as a mouse metabolite. nih.govebi.ac.uk

Research has established this compound as an intermediate in the biosynthesis of cholesterol in mammals. It is a metabolite of lanosterol, a precursor molecule in the sterol synthesis pathway. pnas.org Specifically, it is involved in the metabolic steps that lead from lanosterol to zymosterol (B116435). nih.gov

Furthermore, a related compound, 4,4-dimethyl-5-alpha-cholesta-8,14-dien-3-beta-ol, has been identified as a new precursor of cholesterol in mammalian tissues. nih.gov The study of such intermediates is crucial for understanding the intricate regulation of cholesterol homeostasis. Additionally, some 4,4-dimethyl sterols have been investigated for their potential role in meiosis, the specialized cell division process that produces gametes. pnas.org For instance, a structurally similar sterol, 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, has been reported as an activator of meiosis.

Integration into the Cholesterol Biosynthesis Pathway

The synthesis of cholesterol in mammalian cells is a complex, multi-step process that begins with acetyl-CoA and proceeds through numerous intermediates. researchgate.net The pathway can be broadly divided into pre-squalene and post-squalene sections. nih.gov Squalene, a 30-carbon isoprenoid, is the precursor to the first sterol, lanosterol. researchgate.netnih.gov The subsequent conversion of lanosterol to cholesterol involves a series of demethylations, isomerizations, and reductions. researchgate.net Within this post-squalene phase, this compound emerges as a significant, though transient, participant.

Following the formation of squalene, it undergoes cyclization to form lanosterol, the foundational four-ring sterol structure. researchgate.net The transformation of this C30 lanosterol into the C27 cholesterol requires the removal of three methyl groups (two at the C4 position and one at the C14 position). researchgate.net The compound this compound is a C29 sterol that appears after the initial demethylation at the C14 position. nih.govebi.ac.uk It is specifically a cholestanoid, characterized by the cholestane (B1235564) skeleton but with two methyl groups at the C4 position and a double bond at the C8(9) position. nih.govebi.ac.ukhmdb.ca Its formal name is (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol. nih.gov

Lanosterol is the direct precursor in the formation of this compound. The conversion is initiated by the enzyme lanosterol 14-alpha demethylase (CYP51A1), a cytochrome P450 enzyme. nih.govoup.com This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol. nih.govnih.gov This demethylation is a three-step process involving sequential oxidations to form alcohol and aldehyde intermediates before the methyl group is eliminated. nih.gov The product of this multi-step reaction, after the removal of the C14 methyl group, is 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. nih.gov Subsequently, the Δ14 double bond is reduced, leading to the formation of 4,4-dimethyl-5α-cholesta-8,24-dien-3-β-ol. nih.govhmdb.ca The compound in focus, this compound, is formed when the substrate for this pathway is 24,25-dihydrolanosterol, which lacks the Δ24 double bond. nih.govnih.gov

The journey from lanosterol to zymosterol involves the removal of all three "extra" methyl groups. wikipedia.orgyoutube.com After the C14-demethylation of lanosterol (or dihydrolanosterol) yields the corresponding 4,4-dimethyl sterol, the next phase is the removal of the two methyl groups at the C4 position. nih.gov this compound serves as a substrate for the C4-demethylation complex, which includes a methyl sterol oxidase. hmdb.ca This enzymatic complex oxidizes the C4-methyl groups, preparing them for removal as CO2. The process ultimately yields zymosterol (or its saturated side-chain equivalent), a C27 sterol that has been stripped of the methyl groups at positions C4 and C14. nih.govwikipedia.org Therefore, this compound is a direct intermediate in the metabolic sequence connecting lanosterol to zymosterol. hmdb.cawikipedia.org

Table 1: Key Enzymes and Substrates in the Conversion of Lanosterol

| Precursor | Enzyme | Product | Pathway Step |

| Lanosterol/24,25-Dihydrolanosterol | Lanosterol 14α-demethylase (CYP51A1) | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol / Dihydro-FF-MAS | C14-demethylation nih.govnih.gov |

| 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | Δ14-sterol reductase | This compound | Reduction of Δ14 bond |

| This compound | C4-methyl sterol oxidase complex | 4α-methylzymosterol | C4-demethylation (first removal) nih.gov |

| 4α-methylzymosterol | C4-methyl sterol oxidase complex | Zymosterol | C4-demethylation (second removal) mdpi.com |

Historically, two main pathways have been proposed for the post-squalene conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.govutsouthwestern.edu These pathways differ primarily in the timing of the reduction of the double bond in the sterol side chain (at C24). nih.gov

In the Bloch pathway, the Δ24 double bond of the side chain is retained until the final steps of cholesterol synthesis. nih.govnih.gov The precursor lanosterol has this double bond. The removal of the 14α-methyl group from lanosterol by CYP51A1 leads to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. nih.gov This is then reduced to 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol. nih.govhmdb.ca This compound, an unsaturated analogue of the subject sterol, then undergoes C4-demethylation to form zymosterol. nih.gov Therefore, while this compound itself has a saturated side chain, its close structural analog, 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol, is a key intermediate in the Bloch pathway.

The Kandutsch-Russell pathway is characterized by the early reduction of the Δ24 side-chain double bond. nih.govnih.gov In this route, lanosterol is first converted to 24,25-dihydrolanosterol. nih.gov This saturated-side-chain sterol then enters the demethylation sequence. The action of lanosterol 14α-demethylase (CYP51A1) on 24,25-dihydrolanosterol directly generates intermediates that lack the Δ24 double bond. nih.govnih.gov Following C14-demethylation and subsequent reduction of the newly formed Δ14 bond, the specific compound This compound is formed. hmdb.ca This molecule is therefore a hallmark intermediate of the Kandutsch-Russell pathway. hmdb.ca Subsequent C4-demethylation steps convert it into zymostenol (B45303) and then further along the path to cholesterol. Recent research indicates that rather than two strictly separate pathways, a hybrid or modified pathway often operates, with the transition from Bloch-like (unsaturated side chain) to K-R-like (saturated side chain) intermediates being tissue-dependent. nih.govutsouthwestern.edu

Participation in Peroxisomal Cholesterol Synthesis

While the endoplasmic reticulum is the primary site for much of the cholesterol biosynthesis pathway, there is substantial evidence that peroxisomes also play a crucial role in this metabolic process. nih.govatsjournals.org Peroxisomes house several enzymes necessary for both the initial and later stages of cholesterol synthesis. nih.govnih.gov This includes enzymes required for the conversion of lanosterol to cholesterol, a segment of the pathway where this compound is an intermediate. atsjournals.org

Enzymatic Transformations and Mechanisms of the C4-Demethylation Complex

A critical transformation in the cholesterol synthesis pathway is the removal of the two methyl groups at the C4 position of the sterol ring. This process is essential for the sterol to become functional. nih.gov This demethylation is carried out by a multi-enzyme complex, often referred to as the C4-demethylation complex, which is located in the endoplasmic reticulum. nih.govgenecards.org

Mechanism of Removal of C4-Methyl Groups

The removal of the two methyl groups from the C4 position of sterol precursors like this compound does not happen in a single step. Instead, it involves two successive rounds of demethylation, with each round comprising three sequential enzymatic reactions. nih.govnih.gov In mammals and yeast, these two rounds occur consecutively. nih.gov The process begins with the oxidation of a methyl group to a carboxylic acid, followed by dehydrogenation of the 3β-hydroxyl group and subsequent decarboxylation to remove the oxidized methyl group. The final step is the reduction of the resulting 3-keto group back to a 3β-hydroxyl group, yielding a sterol with one less methyl group at the C4 position. This entire sequence is then repeated to remove the second methyl group.

Sequential Enzymatic Reactions in C4-Demethylation

The C4-demethylation complex consists of three distinct enzymes that act in a coordinated fashion to efficiently remove the C4-methyl groups. nih.govnih.gov In yeast, these enzymes—Erg25p, Erg26p, and Erg27p—have been shown to form a physical complex, likely facilitated by a scaffolding protein, Erg28p, to ensure efficient substrate channeling. pnas.org

The first step in C4-demethylation is catalyzed by Sterol-4alpha-Methyl Oxidase (SMO), also known as Methylsterol Monooxygenase 1 (MSMO1) in humans and Erg25p in yeast. genecards.orgnih.govuniprot.org This enzyme is a monooxygenase that sequentially oxidizes one of the C4-methyl groups into a carboxyl group. nih.govuniprot.org The reaction requires molecular oxygen and a source of electrons, typically from cytochrome b5. uniprot.org MSMO1 converts this compound into 4α-carboxy-4β-methyl-5α-cholest-8-en-3β-ol. uniprot.org This enzyme is a critical regulatory point in the pathway, and its inhibition leads to the accumulation of methylsterols like 4,4-dimethylzymosterol. nih.govnih.gov

The second step is carried out by a bifunctional enzyme, 3beta-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (3β-HSD/C4D), also known as NSDHL in humans and Erg26p in yeast. nih.govmdpi.comnih.gov This enzyme first catalyzes the oxidation of the 3β-hydroxyl group of the sterol intermediate to a 3-keto group. This is immediately followed by the NAD-dependent decarboxylation of the C4-carboxyl group, releasing CO2. nih.govmdpi.com This reaction converts the 4α-carboxy intermediate into a 3-ketosteroid. nih.gov Loss-of-function mutations in the gene encoding this enzyme are associated with developmental disorders, highlighting its essential role in sterol biosynthesis. mdpi.comnih.gov

The final step in the demethylation sequence is the reduction of the 3-keto group, which was formed by the preceding enzyme. pnas.orgwikipedia.org This reaction is catalyzed by 3-Ketosteroid Reductase (SKR), also known as Erg27p in yeast and HSD17B7 in humans. nih.govwikigenes.org Using NADPH as a cofactor, this enzyme reduces the 3-ketone back to a 3β-hydroxyl group. wikipedia.orgnih.gov This regenerates the sterol structure, now lacking one of the C4-methyl groups. The cycle then repeats to remove the remaining methyl group. The identification of the human HSD17B7 as the ortholog of the yeast Erg27p was a crucial step in completing the molecular characterization of the cholesterol biosynthesis pathway. nih.gov

Intermediates of the C4-Demethylation Process

The removal of the two methyl groups at the C-4 position of sterol precursors like this compound is a critical and conserved stage in the biosynthesis of functional sterols such as cholesterol and ergosterol. researchgate.net This process does not happen in a single step but involves a sequence of transient chemical forms. The transformation is catalyzed by a multi-enzyme complex known as the sterol C4-demethylase complex (SC4DM), which ensures the efficient conversion of C4-methyl sterols into their demethylated counterparts. researchgate.net

Formation of Hydroxy, Aldehyde, and Carboxylate Intermediates

The initial attack on the C-4 methyl groups is an oxidative process. In eukaryotes like yeast, animals, and plants, this is carried out by a sterol C4-methyl oxidase (SMO), also known as ERG25 in yeast. nih.govnih.gov This enzyme, which is dependent on oxygen and non-heme iron, catalyzes three successive oxidations of a single C-4 methyl group. researchgate.netnih.govnih.gov This sequential oxidation results in the formation of a 4-hydroxymethylsterol, which is then further oxidized to a 4-formylsterol (aldehyde), and finally to a 4-carboxysterol (carboxylate) intermediate. nih.govnih.gov These transient intermediates are generally not detectable in significant amounts under normal physiological conditions because they are rapidly processed by the subsequent enzymes in the pathway. mdpi.com

Generation of 3-Ketosterols

Following the formation of the 4α-carboxysterol, the next step is the removal of this carboxyl group. This is accomplished by a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (also known as ERG26). nih.govresearchgate.net This enzyme catalyzes an NAD(P)-dependent decarboxylation, cleaving the carbon-carbon bond and releasing the oxidized methyl group as carbon dioxide. nih.gov This decarboxylation event is coupled with the oxidation of the 3β-hydroxyl group, leading to the generation of a 3-ketosterol intermediate. nih.govnih.gov The final step in this demethylation sequence is the reduction of this ketone back to a hydroxyl group by an NADPH-dependent 3-ketosteroid reductase (ERG27), which regenerates the C3-hydroxy group, now on a sterol molecule that has lost one of its C-4 methyl groups. nih.govnih.govresearchgate.net The entire three-enzyme process is then repeated to remove the second methyl group.

Comparative Analysis of Eukaryotic versus Bacterial C4-Demethylation Pathways

While sterol synthesis is a hallmark of eukaryotes, a limited number of bacteria are also capable of producing these lipids. However, the enzymatic machinery for C4-demethylation in bacteria is fundamentally different from the eukaryotic pathway, indicating that this capability evolved independently. nih.govnih.gov

In eukaryotes, the process is universally dependent on the ERG25, ERG26, and ERG27 enzyme trio, which are highly conserved from fungi to plants to humans. researchgate.net In stark contrast, phylogenomic analyses have failed to identify homologs of these key eukaryotic enzymes in sterol-producing bacteria. nih.gov

Research on the methanotrophic bacterium Methylococcus capsulatus has identified two distinct proteins responsible for its C4-demethylation: SdmA and SdmB. nih.gov SdmA is a Rieske-type oxygenase, and SdmB is an NAD(P)-dependent reductase. nih.gov Together, these two enzymes are sufficient to convert 4,4-dimethylsterols to 4α-methylsterols. nih.gov Although the bacterial pathway also proceeds through hydroxy, aldehyde, and carboxylate intermediates via three successive oxidations catalyzed by SdmA, the enzymes themselves are phylogenetically and biochemically unrelated to their eukaryotic counterparts. nih.gov Another key distinction is that while eukaryotes typically remove both C4-methyl groups, some bacteria like M. capsulatus only remove a single methyl group. researchgate.net

Related Demethylation and Isomerization Steps

The C4-demethylation process is one of several modification stages that transform the initial cyclized sterol precursor into a final, functional sterol. It is preceded by another crucial demethylation event.

Role of Lanosterol 14-alpha Demethylase (CYP51 / ERG11) in Upstream Conversions

Before the two methyl groups at the C-4 position are removed, a single methyl group at the C-14α position of lanosterol must be excised. This reaction is a critical, often rate-limiting, step in sterol biosynthesis and is catalyzed by the enzyme lanosterol 14-alpha demethylase. mdpi.comwikipedia.org

This enzyme is a highly conserved member of the cytochrome P450 superfamily, commonly known as CYP51 in mammals and plants, and as ERG11 in the yeast Saccharomyces cerevisiae. mdpi.comnih.gov The CYP51/ERG11 enzyme carries out an oxygen-dependent, three-step oxidative removal of the 14α-methyl group. mdpi.com The product of this reaction, for instance, 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, then becomes the substrate for the subsequent C4-demethylation complex. wikipedia.org The essential nature of this enzyme is highlighted by the fact that it is the primary target for the widely used azole class of antifungal drugs, which inhibit its function, leading to the accumulation of toxic methylated sterols and halting fungal growth. nih.govoup.com

Involvement of Delta(14)-sterol Reductase (LBR / TM7SF2)

The formation of this compound is directly catalyzed by the enzyme 3beta-hydroxysterol Delta(14)-reductase. This enzymatic activity is possessed by two distinct proteins in mammals: the Lamin B Receptor (LBR) and the Transmembrane 7 Superfamily Member 2 (TM7SF2). Both enzymes facilitate the reduction of the C14-C15 double bond in sterol precursors using NADPH as a cofactor.

Specifically, these enzymes act on the substrate 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol, converting it into this compound. nih.gov While both proteins can perform this reaction, they are located in different cellular compartments; TM7SF2 resides primarily in the endoplasmic reticulum, whereas LBR is found in the inner nuclear membrane. frontiersin.orgwikipedia.org

Research indicates a degree of functional redundancy between LBR and TM7SF2. Studies on mice lacking the Tm7sf2 gene show that they remain healthy with normal cholesterol levels, suggesting a compensatory action by LBR. However, the two enzymes are regulated differently. The expression of the TM7SF2 gene is responsive to cellular sterol levels, increasing during sterol starvation, while LBR expression remains largely unaffected by sterol concentrations. This suggests a primary role for TM7SF2 in regulating the rate of cholesterol biosynthesis, while LBR's role may be more constitutive.

Table 1: Research Findings on Delta(14)-sterol Reductase (LBR/TM7SF2)

| Feature | Lamin B Receptor (LBR) | Transmembrane 7 Superfamily Member 2 (TM7SF2) |

|---|---|---|

| Gene | LBR | TM7SF2 |

| Cellular Location | Inner Nuclear Membrane | Endoplasmic Reticulum |

| Enzymatic Function | Catalyzes the reduction of the C14-C15 double bond of sterol intermediates. | Catalyzes the reduction of the C14-C15 double bond of sterol intermediates. |

| Substrate | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol |

| Product | This compound | This compound |

| Regulation | Constitutively expressed. | Expression is regulated by cellular sterol levels via SREBP-2. |

| Additional Roles | Anchors lamina and heterochromatin to the nuclear envelope. | Appears to be primarily involved in cholesterol biosynthesis. |

Function of Delta(24)-sterol Reductase (DHCR24)

Delta(24)-sterol reductase, encoded by the DHCR24 gene, is another critical enzyme in the cholesterol biosynthesis pathway. nih.gov Its primary function is to catalyze the reduction of the C24-C25 double bond in the side chain of various sterol intermediates. uniprot.orgresearchgate.net This enzyme is essential for the final steps of both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis. nih.gov

The substrates for DHCR24 include:

Lanosterol , which it converts to 24,25-dihydrolanosterol. medlineplus.govmedlineplus.gov

Desmosterol (B1670304) , which it converts to cholesterol in the final step of the Bloch pathway. medlineplus.govmedlineplus.gov

The action of DHCR24 is on the sterol's side chain and is independent of the modifications occurring on the sterol nucleus, such as the reactions catalyzed by Delta(14)-sterol reductase or Delta8-Delta7-sterol isomerase. Therefore, DHCR24 can act on various sterol intermediates throughout the pathway. researchgate.net The enzyme is localized to the endoplasmic reticulum membrane and utilizes FAD as a cofactor. nih.govportlandpress.com The proper functioning of DHCR24 is crucial for maintaining cholesterol homeostasis. researchgate.net

Table 2: Research Findings on Delta(24)-sterol Reductase (DHCR24)

| Feature | Details |

|---|---|

| Gene | DHCR24 |

| Cellular Location | Endoplasmic Reticulum Membrane. nih.govportlandpress.com |

| Enzymatic Function | Catalyzes the reduction of the C24-C25 double bond of sterol intermediates. uniprot.org |

| Key Substrates | Desmosterol, Lanosterol. medlineplus.gov |

| Key Products | Cholesterol, 24,25-dihydrolanosterol. medlineplus.gov |

| Cofactor | Flavin adenine (B156593) dinucleotide (FAD). uniprot.org |

| Pathway Involvement | Final step of the Bloch pathway; also active in the Kandutsch-Russell pathway. nih.gov |

Activity of Delta8-Delta7-Sterol Isomerase (EBP / ERG2)

The compound this compound serves as a direct substrate for the enzyme Delta8-Delta7-sterol isomerase. frontiersin.orgjefferson.edu This enzyme, also known as Emopamil-Binding Protein (EBP) in vertebrates, catalyzes the isomerization of the double bond within the sterol B-ring, moving it from the C8-C9 position to the C7-C8 position. wikipedia.orgcreative-biolabs.com This conversion is an essential step in the post-squalene segment of cholesterol biosynthesis. jefferson.edu

The reaction catalyzed by EBP is as follows:

Substrate : A Δ8-sterol (e.g., this compound or zymosterol). nih.gov

Product : The corresponding Δ7-sterol (e.g., lathosterol). frontiersin.org

EBP is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org The inhibition of EBP leads to the accumulation of its Δ8-sterol substrates. nih.gov The enzyme is of high pharmacological interest as it binds to a variety of compounds, including the anti-ischemic drug emopamil, for which it was named. jefferson.educreative-biolabs.com

Table 3: Research Findings on Delta8-Delta7-Sterol Isomerase (EBP)

| Feature | Details |

|---|---|

| Gene | EBP |

| Cellular Location | Endoplasmic Reticulum. wikipedia.org |

| Enzymatic Function | Catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position in sterols. creative-biolabs.com |

| Key Substrate | This compound, Zymostenol, Zymosterol. nih.gov |

| Key Product | Lathosterol (B1674540) and other Δ7-sterols. frontiersin.org |

| Common Name | Emopamil-Binding Protein. creative-biolabs.com |

Biological Roles and Physiological Implications

Contributions to Cellular Membrane Architecture and Function

The cellular membrane is a dynamic and fluid structure, and its integrity and functionality are paramount for cellular health. Sterols, including 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, are integral components that help maintain the architectural and functional properties of these membranes.

Cholesterol is renowned for its ability to modulate membrane fluidity, preventing the membrane from becoming too rigid at low temperatures or overly fluid at high temperatures. labxchange.org Its precursors, including this compound, also influence membrane properties, although their effects can differ. Comparative studies on various cholesterol precursors have shown that they can have a differential impact on membrane organization and dynamics. nih.gov For instance, precursors like 7-dehydrocholesterol (B119134) and desmosterol (B1670304) are less effective at ordering the membrane compared to cholesterol, leading to a greater molecular area per lipid. nih.gov This alteration in packing can influence the membrane's dipole potential, a key electrostatic property. nih.gov

The structure of a sterol is critical to its function within the membrane. The presence of additional methyl groups, such as those in this compound, can affect how the sterol interacts with the surrounding phospholipid acyl chains, thereby influencing membrane fluidity and permeability. While direct studies on this compound are limited, research on the related compound lanosterol (B1674476), which also has additional methyl groups, indicates that it is less effective at ordering lipid acyl chains than cholesterol.

| Compound | Effect on Membrane Fluidity | Impact on Phospholipid Packing |

|---|---|---|

| Cholesterol | Decreases fluidity at high temperatures, increases at low temperatures | Increases packing order of acyl chains |

| Cholesterol Precursors (general) | Less effective at ordering the membrane compared to cholesterol | Can lead to a greater molecular area per lipid |

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.gov These domains serve as platforms for various cellular processes, including signal transduction and protein trafficking. nih.gov The formation and stability of lipid rafts are highly dependent on the presence of cholesterol. nih.gov

Inhibition of cholesterol biosynthesis, which leads to the accumulation of precursor sterols, has been shown to disrupt the integrity of lipid rafts. nih.gov This disruption can have significant functional consequences, such as impairing insulin (B600854) receptor signaling. nih.gov Although direct evidence for the role of this compound in lipid raft dynamics is scarce, it is plausible that its presence in place of cholesterol could alter the formation and function of these crucial membrane domains.

Roles as Biosynthetic Precursors

One of the most well-defined roles of this compound is its function as an intermediate in the biosynthesis of other vital molecules.

This compound is a key intermediate in the Kandutsch-Russell pathway, one of the major routes for cholesterol biosynthesis. hmdb.ca It is a downstream product of lanosterol and a substrate for a series of enzymatic reactions that ultimately lead to the production of cholesterol. Specifically, it is a substrate for the enzyme complex responsible for the demethylation at the C-4 position. A related compound, 4,4-Dimethyl-5a-cholesta-8,24-dien-3-b-ol, is a known substrate for C-4 methyl sterol oxidase and NAD(P)-dependent steroid dehydrogenase. hmdb.caymdb.ca

| Precursor | Key Enzymes in Conversion | Product |

|---|---|---|

| Lanosterol | Lanosterol 14α-demethylase | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol |

| 4,4-Dimethyl-5a-cholesta-8,24-dien-3-b-ol | C-4 methyl sterol oxidase, NAD(P)-dependent steroid dehydrogenase | Further intermediates towards Zymosterol (B116435) |

| This compound | Sterol C4-methyl-oxidase complex | Intermediates leading to Lathosterol (B1674540) and ultimately Cholesterol |

Cholesterol is the fundamental precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. nih.govresearchgate.netnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction that occurs within the mitochondria. nih.govresearchgate.net Given that this compound is a direct precursor to cholesterol, it is intrinsically linked to the steroidogenic pathway. Any disruption in the conversion of this sterol to cholesterol could potentially impact the downstream synthesis of steroid hormones. However, the direct conversion of this compound to steroid hormones without first being fully converted to cholesterol is not a recognized major pathway.

Signaling and Regulatory Functions

Beyond its structural and biosynthetic roles, there is emerging evidence that cholesterol precursors may have signaling functions. A compound structurally related to this compound, namely 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877), has been identified as a potential activator of the nuclear orphan receptor LXR alpha (Liver X Receptor alpha). nih.gov LXRs are important regulators of cholesterol, fatty acid, and glucose homeostasis. The activation of LXR alpha by a cholesterol precursor suggests a potential feedback mechanism where intermediates in the cholesterol biosynthetic pathway can directly influence the expression of genes involved in lipid metabolism. While it remains to be determined if this compound itself can activate nuclear receptors, this finding opens up an intriguing area of research into the signaling capabilities of these sterol intermediates.

Potential as a Signaling Molecule

While primarily recognized as a precursor in the synthesis of cholesterol, there is functional evidence to support the role of 4,4-dimethylsterols, including this compound, as signaling molecules. These sterols are not simply inert building blocks; they can actively participate in and influence cellular communication. Their structural characteristics allow them to interact with various cellular components, thereby modulating biological activities and signaling cascades.

Interactions with Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis. The activity of SREBPs is intricately controlled by cellular sterol levels. While direct binding studies between this compound and SREBPs are not extensively detailed in the available literature, its position as a cholesterol precursor places it within the regulatory sphere of the SREBP pathway. The accumulation of cholesterol precursors, including dimethyl-sterols, is a known consequence of dysregulated cholesterol synthesis, a pathway under the direct control of SREBPs. Alterations in the levels of such intermediates can influence the proteolytic activation of SREBPs, thereby affecting the expression of lipogenic genes.

Activation of Nuclear Orphan Receptor LXRα

Liver X receptors (LXRs), particularly LXRα, are nuclear receptors that play a pivotal role in the transcriptional control of lipid metabolism, including cholesterol homeostasis. While direct activation of LXRα by this compound is not definitively established, a closely related compound, 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, has been reported as an activator of this nuclear orphan receptor. nih.gov This suggests that dimethylated sterols may have the capacity to modulate LXRα activity, thereby influencing the expression of genes involved in cholesterol transport, catabolism, and storage.

Interactions within Insig Signaling Pathways

The SREBP signaling pathway is modulated by Insulin-induced gene (Insig) proteins, which act as sterol sensors. When cellular sterol levels are high, Insig proteins bind to the SREBP cleavage-activating protein (SCAP), retaining the SREBP-SCAP complex in the endoplasmic reticulum and preventing SREBP activation. Although direct interactions of this compound with Insig proteins have not been specifically elucidated, its contribution to the cellular sterol pool implies an indirect role in modulating Insig-dependent regulation of SREBP processing. An accumulation of this and other cholesterol precursors would be expected to influence the conformation of the SCAP/Insig complex, thereby impacting downstream lipogenic gene expression.

Accumulation in Metabolic Dysregulation

The tightly controlled biosynthesis of cholesterol means that disruptions at various enzymatic steps can lead to the accumulation of specific intermediates. The buildup of this compound is a hallmark of certain metabolic disorders with significant physiological consequences.

Consequences of Genetic Lesions or Enzymatic Inhibition Leading to Accumulation

Genetic defects in the enzymes responsible for the C-4 demethylation of the sterol ring are a primary cause of this compound accumulation. The C-4 demethylation process is a multi-enzyme complex, and mutations in the genes encoding these enzymes can halt or slow down the cholesterol synthesis pathway. For instance, mutations in the NADH steroid dehydrogenase-like gene (NSDHL), which is part of this complex, lead to the buildup of 4,4-dimethylcholesta-8-en-3β-ol. nih.gov Similarly, impairment of the C14 lanosterol demethylase, an enzyme that acts earlier in the pathway, due to mutations in the cytochrome P450 oxidoreductase (POR) gene, can also result in the storage of related dimethylated sterols. nih.gov The accumulation of these sterol intermediates can lead to severe cellular and developmental phenotypes.

Implications in Inherited Disorders

The accumulation of this compound is a key biochemical feature of specific inherited disorders. One such condition is the X-linked male lethal disorder, Congenital Hemidysplasia with Ichthyosiform nevus and Limb Defects (CHILD) syndrome. This disorder is caused by mutations in the NSDHL gene, leading to biochemically elevated levels of 4,4-dimethylcholesta-8-en-3β-ol and 4,4-dimethylcholesta-8,24-en-3β-ol. nih.gov The highest concentrations of these aberrant sterols are often detected in cultured fibroblasts from the characteristic unilateral skin lesions of affected individuals. nih.gov The clinical presentation of CHILD syndrome typically includes unilateral skin lesions and ipsilateral limb reductions. nih.gov

Another related condition is CK syndrome, which is also caused by mutations in the NSDHL gene. nih.gov Furthermore, a patient with a defect in the C-4 demethylation complex presented with ichthyosiform erythroderma and had elevated levels of several sterol intermediates, including 4,4′-dimethyl-5α-cholesta-8(9)-en-3β-ol. nih.gov

Table 1: Inherited Disorders Associated with Dimethyl-Sterol Accumulation

| Disorder | Affected Gene | Consequence | Accumulating Sterols Include |

|---|---|---|---|

| CHILD Syndrome | NSDHL | Impaired C-4 demethylation | 4,4-dimethylcholesta-8-en-3β-ol, 4,4-dimethylcholesta-8,24-en-3β-ol |

| CK Syndrome | NSDHL | Impaired C-4 demethylation | 4,4-dimethylcholesta-8-en-3β-ol, 4,4-dimethylcholesta-8,24-en-3β-ol |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol |

| Cholesterol |

| Fatty acids |

| 4,4-dimethylcholesta-8-en-3β-ol |

| 4,4-dimethylcholesta-8,24-en-3β-ol |

| 4,4-Dimethylcholesta-8(9),14-dien-3β-ol |

| 4,4-Dimethylcholesta-8(9),14,24-trien-3β-ol |

| 4α-methyl-5α−cholest-8(9)-en-3β-ol |

| Dihydrolanosterol |

| 4α-methyl-5a-cholest-7(8)-en-3β-ol |

| 4,4′-dimethyl-5α-cholesta-8(9)-en-3β-ol |

MSMO1 Deficiency and Associated Phenotypes

A deficiency in the enzyme methylsterol monooxygenase 1 (MSMO1), which is responsible for the demethylation of 4,4-dimethyl sterols, leads to a rare autosomal recessive disorder. This condition is characterized by the accumulation of methylsterols, including this compound. The clinical presentation of MSMO1 deficiency is a multi-systemic disorder with a range of severe phenotypes.

The primary clinical features associated with MSMO1 deficiency include:

Microcephaly: An abnormally small head, which is often associated with incomplete brain development.

Congenital Cataracts: Clouding of the lens of the eye that is present at birth or develops shortly thereafter, leading to impaired vision.

Psoriasiform Dermatitis: A chronic skin condition characterized by red, scaly patches.

Developmental Delay: Significant delays in reaching developmental milestones such as sitting, crawling, walking, and talking.

The following table summarizes the key phenotypes observed in individuals with MSMO1 deficiency.

| Phenotype | Description |

| Microcephaly | Head circumference significantly below the average for the individual's age and sex. |

| Congenital Cataracts | Opacification of the eye's lens, present at birth or in early infancy. |

| Psoriasiform Dermatitis | Chronic inflammatory skin condition with red, scaly plaques. |

| Developmental Delay | Retardation in the attainment of developmental milestones. |

Accumulation in Specific Tissues

The metabolism of 4,4-dimethyl sterols, including this compound, is a critical step in the conversion of lanosterol to cholesterol. This process primarily occurs within the liver. Research has demonstrated that the demethylation of these sterols takes place in the microsomal fractions of liver cells. nih.gov

Studies in animal models have provided insights into the tissue-specific presence of this compound. For instance, in certain mammalian tissues, 4,4-dimethylcholest-8-en-3β-ol has been identified in its free, unesterified form. rarediseases.org More recent research in 2024 has further elucidated the role of 4,4-dimethylsterols in lipid metabolism. A study using a mouse model fed a high-fat diet showed that dietary intervention with 4,4-dimethylsterols led to a significant reduction in body weight and improved lipid profiles in the liver and adipose tissues. nih.gov This suggests a regulatory role for these compounds in fat accumulation. While the metabolism is clearly active in hepatic microsomes, specific data on accumulation within hepatic peroxisomes is not as extensively detailed in the current literature.

Context in Cerebrotendinous Xanthomatosis (related intermediates)

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. rarediseases.orgnih.gov This gene encodes the enzyme sterol 27-hydroxylase, which is crucial for the synthesis of bile acids from cholesterol. A deficiency in this enzyme disrupts the normal breakdown of cholesterol, leading to the accumulation of cholesterol and its precursors in various tissues, most notably the brain, tendons, and lenses of the eyes. rarediseases.orgnih.govmdpi.com

The biochemical hallmark of CTX is the elevated level of cholestanol (B8816890) in the plasma and tissues. frontiersin.org The pathophysiology of the disease involves the shunting of cholesterol into an alternative metabolic pathway, resulting in the overproduction and deposition of cholestanol. This accumulation is responsible for the diverse clinical manifestations of CTX, including tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction. rarediseases.orgnih.gov

While this compound is not the primary accumulating sterol in CTX, the disease provides a critical context for understanding the consequences of disrupted cholesterol precursor metabolism. In CTX, the metabolic block leads to a buildup of various intermediates in the cholesterol synthesis pathway. Studies have identified the accumulation of cholesterol precursors such as lanosterol and lathosterol in the bile of patients with CTX. mdpi.com As this compound is a key intermediate in the post-lanosterol segment of this pathway, its metabolism is inherently linked to the biochemical disruptions seen in CTX. The accumulation of any cholesterol precursor, in principle, can contribute to the cellular toxicity and pathology observed in such lipid storage disorders.

The following table outlines the key biochemical abnormalities in Cerebrotendinous Xanthomatosis.

| Biochemical Marker | Finding in CTX | Affected Tissue/Fluid |

| Cholestanol | Markedly elevated | Plasma, Tissues (Brain, Tendons) |

| Cholesterol Precursors (e.g., Lanosterol, Lathosterol) | Elevated | Bile |

| Chenodeoxycholic Acid | Reduced or absent | Bile |

| 7α-hydroxy-4-cholesten-3-one | Increased | Plasma |

Methodological Approaches in Research on 4,4 Dimethyl 5alpha Cholest 8 En 3beta Ol

Chemical Synthesis and Derivatization Strategies

The study of specific sterol intermediates often necessitates their availability in pure form, which is achieved through chemical synthesis. While direct synthesis pathways for all intermediates are not always available in the literature, the strategies employed for structurally related compounds offer a clear blueprint. For instance, the synthesis of related sterols such as 4,4-dimethyl-5-alpha-cholesta-8,14,24-trien-3-beta-ol has been accomplished in a six-step reaction starting from 3-beta-acetoxy-4,4-dimethyl-5-alpha-cholest-8(14)-en-15-one . nih.govmdpi.com Similarly, new chemical syntheses for other meiosis-activating sterols like 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol have been described, highlighting the modular nature of sterol synthesis. researchgate.net These synthetic routes typically involve a series of reactions including reduction, dehydration, and the introduction or modification of side chains to achieve the desired structure. researchgate.net

A critical aspect of studying and analyzing sterols is derivatization. This chemical modification is often necessary to improve the volatility and thermal stability of the sterols for analysis by gas chromatography, or to enhance detection in other analytical methods. Common derivatization strategies include:

Silylation : This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. TMS-ethers are more volatile and less polar than the original sterols, making them ideal for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov

Acetylation : The formation of acetate (B1210297) esters is another method used, particularly in conjunction with chromatographic separation techniques. nih.govnih.gov

These derivatization techniques are fundamental for preparing sterol samples for detailed structural and quantitative analysis. nih.gov

Enzymatic Studies and Characterization

Understanding the role of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in biosynthesis requires detailed study of the enzymes that act upon it and its structural relatives. These studies provide foundational knowledge on reaction mechanisms, substrate preferences, and metabolic regulation.

Investigation of Enzyme Kinetics (Vmax, Km)

Enzyme kinetics studies are crucial for quantifying the efficiency of enzymatic reactions. Parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) provide insight into how effectively an enzyme can convert a specific substrate. For enzymes in the sterol biosynthesis pathway, such as sterol 14α-demethylase (CYP51), kinetic parameters are determined using purified, reconstituted enzyme systems. For example, studies on human CYP51 have determined its Vmax for its endogenous substrate, dihydrolanosterol , to be 0.5 nmol/min/nmol of CYP51. nih.gov Comparing these values across different substrates and enzymes from various organisms reveals important evolutionary and functional differences.

| Enzyme Source | Substrate | Vmax (nmol/min/nmol CYP51) |

|---|---|---|

| Human | Dihydrolanosterol | 0.5 |

| Candida albicans (Fungus) | 24-Methylene-24,25-dihydrolanosterol | 0.3 |

| Sorghum bicolor (Plant) | Obtusifoliol | 5.5 |

Substrate Specificity Analysis

Determining which sterols can be acted upon by a particular enzyme is fundamental to mapping biosynthetic pathways. Substrate specificity studies involve incubating a purified enzyme with various potential sterol substrates and analyzing the products. These studies have revealed that enzymes in the sterol pathway can have strict or broad specificity. For instance, the sterol C4-demethylation process involves distinct sterol methyl oxidases (SMOs) with specific substrate preferences for the sequential removal of the two C-4 methyl groups. nih.gov

A comparative study of sterol 14α-demethylase (CYP51) from humans, plants, and fungi demonstrated significant differences in substrate preference. Human and Candida albicans CYP51 could demethylate several sterol substrates, whereas the plant CYP51 from Sorghum bicolor showed strict specificity for its endogenous substrate, obtusifoliol , and was inactive towards lanosterol (B1674476) and its derivatives. nih.gov Similarly, the P45014DM from Mycobacterium tuberculosis preferentially binds C24-alkylated sterols, a characteristic more aligned with plant and fungal enzymes than animal ones. pnas.org

| Organism | Primary Endogenous Substrate | Activity with other Sterols (e.g., Lanosterol, DHL) |

|---|---|---|

| Human | Dihydrolanosterol (DHL) | Active with multiple substrates |

| Candida albicans (Fungus) | 24-Methylene-24,25-dihydrolanosterol | Active with multiple substrates |

| Sorghum bicolor (Plant) | Obtusifoliol | Inactive with Lanosterol and its derivatives |

Enzyme Induction and Inhibition Methodologies

The use of specific inhibitors is a powerful tool for elucidating metabolic pathways. By blocking a particular enzymatic step, researchers can induce the accumulation of the substrate, which can then be identified. For example, inhibitors of sterol methyl oxidase (SMO) have been used to identify intermediates like 4-hydroxymethylsterols. mdpi.com The antifungal drug ketoconazole (B1673606) is a known inhibitor of sterol 14-α-demethylase (CYP51G1), and its application leads to the accumulation of lanosterol. frontiersin.org

Furthermore, studying the inhibitory effects of one intermediate on the processing of another provides insight into pathway regulation. It was observed that 4,4-dimethylcholesta-8,14-dienol can almost completely inhibit the demethylation of 4,4-dimethyl[2-³H₂]cholest-8(14)-enol , indicating a potential feedback mechanism or competition for the same enzyme. nih.gov Genetic disorders where an enzyme is deficient, such as SC4MOL deficiency, serve as natural inhibition experiments, leading to the accumulation of 4α-methyl- and 4,4′-dimethylsterols and providing invaluable information on the enzyme's role in human biology. nih.gov

Reconstitution Experiments with Isolated Enzymes

To study an enzymatic reaction in a controlled environment, free from other cellular components, researchers perform reconstitution experiments. This involves purifying the enzyme of interest and its necessary cofactors and redox partners, then combining them in vitro with a substrate. For cytochrome P450 enzymes like CYP51, this requires reconstitution with a redox partner such as NADPH-cytochrome P450 reductase. nih.gov Such experiments have been essential for characterizing the activity and substrate specificity of CYP51 from various organisms. nih.gov Similarly, the sterol 14α-demethylase from Mycobacterium tuberculosis was reconstituted with different redox systems (flavodoxin and ferredoxin) to confirm its enzymatic activity. pnas.org These experiments are foundational for understanding the catalytic mechanism of individual enzymes within the sterol biosynthesis pathway.

Analytical Techniques for Sterol Profiling

The identification and quantification of sterols within complex biological mixtures rely on powerful analytical techniques. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the cornerstones of sterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for sterol profiling. It involves separating the volatile sterol derivatives (typically TMS-ethers) on a GC column followed by detection and identification by a mass spectrometer. nih.govspringernature.com The process generally includes:

Saponification : To release esterified sterols from lipids. nih.gov

Extraction : To isolate the non-saponifiable matter containing the free sterols. oup.com

Derivatization : Silylation to increase volatility. nih.govoup.com

Analysis : Separation by GC and identification based on retention time and the mass spectrum, which provides a molecular fingerprint. mdpi.com

High-Performance Liquid Chromatography (HPLC) is particularly suited for separating complex mixtures of non-volatile or thermally unstable compounds, such as sterol intermediates, without the need for derivatization. nih.gov Reverse-phase HPLC on columns like C18 is commonly used. nih.govnih.gov Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) provides high sensitivity and selectivity, allowing for the quantification of a wide range of sterols and their metabolites in a single run. nih.govresearchgate.net This is crucial as many sterol intermediates are positional isomers, and their chromatographic separation is essential for accurate identification. nih.gov

| Technique | Principle | Sample Preparation | Advantages | References |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Requires saponification and derivatization (e.g., silylation). | High resolution, extensive spectral libraries for identification. | nih.govspringernature.comoup.commdpi.com |

| HPLC-MS | Separation of non-volatile compounds in liquid phase followed by mass-based detection. | Can analyze underivatized sterols; requires extraction. | Suitable for complex mixtures and thermally labile compounds; high sensitivity and specificity. | nih.govnih.govresearchgate.netresearchgate.net |

Cellular and Organismal Research Models

To investigate the biological roles and metabolic pathways involving this compound, researchers utilize various in vitro systems that replicate aspects of cellular and organismal physiology.

Rat liver homogenates and the microsomal fractions derived from them are widely used in vitro models for studying hepatic metabolism, including sterol biosynthesis and degradation. nih.govnih.gov The liver is a primary site of cholesterol metabolism, and these preparations contain the necessary enzymes for these processes. nih.gov For instance, the esterification of sterols by acyl CoA:cholesterol acyltransferase has been studied in detail using rat liver microsomes. nih.gov Such systems would be suitable for investigating the potential enzymatic modifications of this compound.

Human Embryonic Kidney (HEK) 293 cells are a well-established cell line used extensively in biomedical research. beckman.com Their ease of culture and high transfection efficiency make them a valuable tool for studying the function of specific proteins involved in metabolic pathways. beckman.comresearchgate.net While not of hepatic origin, HEK293 cells can be engineered to express specific enzymes involved in sterol metabolism, allowing for the detailed study of individual steps in a controlled cellular environment. These cells have been used in a wide range of toxicological and biopharmaceutical studies, underscoring their utility as a versatile in vitro model. researchgate.net

Genetic Models (e.g., Saccharomyces cerevisiae Mutant Strains)

The yeast Saccharomyces cerevisiae has served as a valuable genetic model for studying sterol metabolism, including the pathways involving this compound. This organism is a known producer of the related compound 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877). nih.gov Mutant strains of S. cerevisiae with specific gene deletions or modifications in the sterol biosynthetic pathway allow researchers to investigate the function of particular enzymes and the accumulation of intermediate compounds. By disrupting the pathway at various points, scientists can induce the accumulation of specific sterols, facilitating the study of their structure and function.

In Vivo Animal Models (e.g., Rats, Mice)

In vivo animal models, particularly rats and mice, have been crucial for understanding the metabolism of this compound in a mammalian system. nih.govebi.ac.uk Research using rat liver homogenates has demonstrated that this compound is an intermediate in cholesterol biosynthesis. nih.gov

Studies in mice have identified this compound as a metabolite. ebi.ac.uknih.gov Genetically modified mouse models, such as those with knockouts of specific genes like the LDL receptor (LDLR) or Apolipoprotein E (ApoE), are particularly useful. mdpi.com These models, when subjected to specific diets, allow for the investigation of how dietary components and genetic predispositions affect the accumulation and metabolic fate of sterols like this compound. mdpi.com

Table 1: Key Animal Model Findings

| Animal Model | Key Finding | Reference |

|---|---|---|

| Rat | Identified as an intermediate in cholesterol biosynthesis in liver homogenates. | nih.gov |

| Mouse | Identified as a mammalian metabolite. | ebi.ac.uknih.gov |

| LDLr-deficient Mice | Used to study the interplay between diet, genetics, and sterol metabolism. | mdpi.com |

Plant and Bacterial Systems (e.g., Sorghum bicolor, Arabidopsis, Methylococcus capsulatus, Methanotrophs)

While direct research on this compound in the specified plant and bacterial systems is not extensively documented in the provided context, the study of sterol and hopanoid biosynthesis in these organisms provides a comparative framework. For instance, the bacterium Methylococcus capsulatus is known to produce sterols, a rare capability among prokaryotes. The investigation of its sterol synthesis pathways can offer insights into the evolutionary and functional diversity of these molecules. Similarly, analyzing the sterol profiles of plants like Sorghum bicolor and Arabidopsis thaliana helps in understanding the unique structural and functional roles of sterols in different kingdoms of life.

Use of Patient-Derived Cells in Genetic Disorder Research

The study of human genetic disorders related to cholesterol metabolism often involves the use of patient-derived cells, such as fibroblasts. While the direct involvement of this compound in specific genetic disorders is not detailed in the provided search results, it is known that genetic defects in the enzymes of the cholesterol biosynthesis pathway can lead to the accumulation of specific intermediates. Research on cells from patients with such disorders allows for the precise identification of the enzymatic step that is deficient and the characterization of the accumulated sterols.

Isotopic Labeling for Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and quantify the rates of metabolic pathways, known as metabolic flux. nih.govsemanticscholar.org In the context of this compound, this involves using precursors labeled with stable isotopes like carbon-13 (¹³C) or radioactive isotopes like tritium (B154650) (³H). nih.gov

By introducing a labeled precursor, such as ¹⁴C-mevalonate, into a biological system (e.g., rat liver homogenates), researchers can track the incorporation of the label into downstream metabolites, including this compound. nih.gov This allows for the elucidation of its position within the cholesterol biosynthetic pathway. Modern metabolic flux analysis (MFA) combines isotopic labeling with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, along with computational modeling, to provide a quantitative understanding of cellular metabolism. arxiv.orgresearchgate.netresearchgate.net

Table 2: Applications of Isotopic Labeling

| Application | Description | Isotope Example |

|---|---|---|

| Pathway Elucidation | Tracing the conversion of precursors to products to map metabolic pathways. | ¹⁴C-mevalonate |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions and pathways. | ¹³C-glucose |

Subcellular Localization Studies (e.g., Differential and Gradient Centrifugation)

Determining the subcellular location of metabolic pathways is crucial for understanding their regulation and integration with other cellular processes. Techniques like differential and gradient centrifugation are used to separate different organelles (e.g., mitochondria, endoplasmic reticulum, cytoplasm) from cellular homogenates. By analyzing the sterol content of each fraction, researchers can identify where specific enzymes and their substrates, such as this compound, are located. The enzymes involved in the conversion of lanosterol to cholesterol, a pathway that includes this compound, are known to be membrane-bound, primarily in the endoplasmic reticulum.

Future Research Directions and Unanswered Questions

Detailed Elucidation of Reaction Sequences in Diverse Biological Systems

The metabolic fate of 4,4-dimethyl-5alpha-cholest-8-en-3beta-ol is not a single, linear path but rather a series of branching and alternative reactions that can vary between different biological systems. In rat liver microsomes, for instance, the conversion of 4,4-dimethyl[2-³H₂]cholest-8(14)-enol to cholesterol involves the initial removal of the 4-methyl groups, with cholest-8(14)-enol being a major demethylated product. nih.gov This suggests that 4,4-dimethylcholesta-8,14-dienol is not an obligatory intermediate in this specific sequence. nih.gov However, under certain conditions, 4,4-dimethylcholesta-8,14-dienol can be a more efficient precursor for cholesterol and cholest-7-enol than 4,4-dimethylcholest-8(14)-enol. nih.gov

Further research is needed to map these reaction sequences in a wider range of organisms and tissues. The order of events, including demethylations and double bond reductions, can be influenced by the specific enzymes present and the cellular context. For example, the conversion of lanosterol (B1674476) to cholesterol involves a multistep process of oxidative methyl group removal, double bond reductions, and migration, with the exact sequence potentially varying. hmdb.ca

Comparative Physiological Roles Across Different Organisms (Plants, Animals, Fungi, Bacteria)

While this compound is a known intermediate in mammalian cholesterol synthesis, its physiological significance in other domains of life is less understood. mdpi.comhmdb.ca Sterols, in general, play crucial roles in all eukaryotes, from being essential membrane components to acting as precursors for signaling molecules. mdpi.com

In mammals, this compound is part of the C4-sterol biosynthetic intermediates (C4-SBIs) that lead to cholesterol. mdpi.com Disruptions in this pathway leading to the accumulation of 4,4-dimethyl sterols can cause severe developmental and cellular phenotypes. mdpi.com For example, in the rare genetic disorder CHILD syndrome, mutations in the NSDHL gene, which is involved in C4-demethylation, lead to elevated levels of 4,4-dimethylcholesta-8-en-3β-ol and 4,4-dimethylcholesta-8,24-en-3β-ol. nih.gov

In prokaryotes, the role of such sterols is an emerging area of interest. Some bacteria, like Mycobacterium capricolum, can utilize 4,4-dimethylsterols to regulate membrane fluidity, demonstrating that these molecules can support cellular functions even in the absence of cholesterol. nih.gov Comparative studies across different kingdoms will be vital to uncover conserved and unique physiological functions of this compound and related compounds.

Comprehensive Meta-Analysis of Cholesterol Biosynthesis Pathways

The cholesterol biosynthesis pathway is a complex network with multiple branches and shunts. nih.gov A comprehensive meta-analysis is required to create a unified view of how intermediates like this compound fit into the larger picture across different species and metabolic states. hmdb.ca

This analysis should integrate data from various sources, including genomics, proteomics, and metabolomics, to build detailed pathway models. nih.gov Such models can help to identify key regulatory nodes, predict the effects of genetic mutations or enzyme inhibition, and understand the interconnectivity with other metabolic pathways. nih.gov For instance, the pathway leading from lanosterol to cholesterol can proceed through different intermediates, and the reduction of the carbon 24,25 double bond can occur at various points, leading to a diversity of sterol intermediates. hmdb.cahmdb.ca

Further Characterization of Novel or Less Understood Enzymatic Reactions

The enzymatic machinery responsible for the transformation of this compound is not fully characterized. While enzymes like C-4 methyl sterol oxidase (SC4MOL) are known to act on related compounds, the specific enzymes and their mechanisms of action in the metabolism of this particular sterol require further investigation. hmdb.cahmdb.ca

For example, the conversion of 4,4-dimethyl-5α-cholest-7-en-3-ol in rat liver microsomes involves the production of carbon dioxide and monomethylated products, pointing to a complex demethylation process. mdpi.com The versatility of sterol-metabolizing enzymes, such as sterol methyl oxidases (SMOs), which can act on a variety of 4,4-dimethyl- and 4-methylsterol substrates, contributes to the diversity of sterol intermediates. nih.gov Unraveling the specifics of these enzymatic reactions will be crucial for a complete understanding of sterol metabolism.

Exploration of Regulatory Mechanisms Governing Its Metabolism

The metabolism of this compound is tightly regulated to ensure proper cellular function and prevent the accumulation of potentially toxic intermediates. The mechanisms governing this regulation are an important area for future research.

Development of Advanced Analytical Techniques for Intermediate Profiling

The study of sterol metabolism is often hampered by the technical challenges of separating and identifying a large number of structurally similar intermediates. The development of more advanced analytical techniques is crucial for comprehensive profiling of the sterol landscape, including low-abundance intermediates like this compound.

Techniques such as high-resolution mass spectrometry coupled with advanced chromatographic methods can provide the sensitivity and specificity needed to quantify a wide range of sterols in complex biological samples. These methods will be instrumental in mapping metabolic fluxes, identifying novel intermediates, and understanding the dynamic changes in sterol profiles in response to various physiological and pathological conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.